4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
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Overview
Description
4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant therapeutic properties and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 7-chloro-1-benzothiophene-2-carbonyl chloride with N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-benzothiophen-2-yl)methanol: Shares the benzothiophene moiety but differs in functional groups.
7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar therapeutic potential
Uniqueness
4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is unique due to its specific combination of functional groups and the presence of both benzothiophene and pyrazinesulfonamide moieties. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C15H18ClN3O3S2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(7-chloro-1-benzothiophene-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-17(2)24(21,22)19-8-6-18(7-9-19)15(20)13-10-11-4-3-5-12(16)14(11)23-13/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
KSWINWDSQAYRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
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